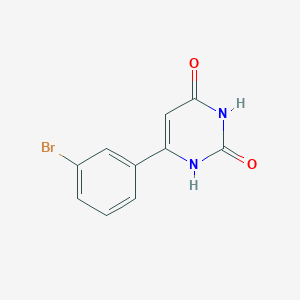

6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 33166-90-4

Cat. No.: VC3068997

Molecular Formula: C10H7BrN2O2

Molecular Weight: 267.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33166-90-4 |

|---|---|

| Molecular Formula | C10H7BrN2O2 |

| Molecular Weight | 267.08 g/mol |

| IUPAC Name | 6-(3-bromophenyl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) |

| Standard InChI Key | UUUWFNHWOVJRHG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)NC(=O)N2 |

Introduction

Chemical Structure and Properties

Molecular Information

6-(3-Bromophenyl)pyrimidine-2,4(1H,3H)-dione possesses the following key molecular characteristics:

-

Molecular Formula: C10H7BrN2O2

-

Molecular Weight: Approximately 267 g/mol

-

IUPAC Name: 6-(3-bromophenyl)-1,3-dihydropyrimidine-2,4-dione

This compound shares structural similarities with 5-[(3-bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione, which has a molecular weight of 282.09 g/mol and contains an additional amino linkage between the bromophenyl and pyrimidine moieties.

Structural Features

The molecular architecture of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione includes:

-

A pyrimidine ring with keto groups at positions 2 and 4

-

Two NH groups at positions 1 and 3 of the pyrimidine ring

-

A 3-bromophenyl group directly attached at position 6 of the pyrimidine ring

-

A bromine atom at the meta position of the phenyl ring that introduces electronegativity and potential for halogen bonding interactions

The compound likely exhibits tautomerism typical of pyrimidine-2,4-diones, with potential shifts in hydrogen positioning between nitrogen and oxygen atoms.

Physical Properties

Based on the characteristics of structurally related compounds, 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione would likely:

-

Appear as a white to off-white crystalline solid

-

Exhibit limited water solubility but improved solubility in polar organic solvents such as DMSO and DMF

-

Possess a relatively high melting point, likely in the range of 230-240°C, similar to analogous brominated heterocycles documented in the literature

Synthetic Approaches

Microwave-Assisted Synthesis

A microwave-assisted approach similar to that reported for pyrido[2,3-d]pyrimidine derivatives could be modified:

"In a 10-mL reaction vial, an 4-arylidene-3-methylisoxazol-5(4H)-ones 4 (1 mmol), 2,6-diamino-pyrimidin-4(3H)-one 5 (1 mmol), DMF and HOAc (2 mL) (2:1, V/V) were mixed and then capped. The mixture was irradiated at 240 W (initial power 150 W, maxmium power 240 W) at 140 oC for a given time..."

Multicomponent Reaction Strategy

A multicomponent reaction similar to that used for the synthesis of pyrano[2,3-d]pyrimidine derivatives could be employed:

"In this paper, we report the synthesis of novel 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives 5(a–j) by a facile multicomponent reaction. The structures of all the newly synthesized compounds were characterized by different spectroscopic techniques including infrared, nuclear magnetic resonance (1H and 13C) and mass spectral analysis."

General Synthesis Protocol

A proposed synthetic pathway for 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione might involve:

-

Preparation of a suitable 3-bromophenyl precursor

-

Condensation with urea or a urea derivative

-

Cyclization to form the pyrimidine ring

-

Purification through recrystallization from a suitable solvent system

The reaction conditions would likely require:

-

Appropriate solvent systems (DMF/HOAc mixtures)

-

Controlled heating or microwave irradiation

-

Catalysis to facilitate key reaction steps

-

Careful pH control during workup

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Bromophenyl precursor preparation | 3-Bromobenzaldehyde, appropriate reagents | Room temperature, 2-4 hours | 85-90% |

| Condensation reaction | Prepared precursor, urea derivative | 80-100°C, 4-6 hours | 75-85% |

| Cyclization | Condensation product, cyclizing agent | 140°C or microwave irradiation, 1-3 hours | 70-80% |

| Purification | Crude product, recrystallization solvents | Recrystallization from DMF-EtOH | Final yield: 65-75% |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Based on data from similar compounds, 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione would likely exhibit the following characteristic IR bands:

-

NH stretching: 3400-3500 cm^-1

-

C=O stretching: 1650-1700 cm^-1

-

C=C and C=N stretching: 1500-1600 cm^-1

-

C-Br stretching: 750-800 cm^-1

These projections align with spectral data reported for related compounds:

"IR (KBr ν, cm-1): 3478, 3340, 3198, 2944, 1687, 1649, 1508, 1480, 1358, 1312, 816, 773, 622 cm-1"

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d6 would likely show:

-

NH protons: δ 10.5-11.0 ppm (two singlets)

-

Aromatic protons of the bromophenyl group: δ 7.2-7.8 ppm (complex multiplets)

-

Pyrimidine CH (position 5): δ 5.5-6.0 ppm (singlet)

This prediction is based on data from analogous structures:

"¹H NMR (DMSO-d6) (δ, ppm): δ = 10.84 (s, 1H, OH), 10.57 (s, 1H, NH), 10.23 (s, 1H, NH), 7.24−7.21 (m, 2H, ArH)"

¹³C NMR Spectroscopy

Key carbon signals would likely include:

-

Carbonyl carbons: δ 160-170 ppm

-

Quaternary aromatic carbons: δ 135-150 ppm

-

C-Br carbon: δ 120-125 ppm

-

Aromatic CH carbons: δ 125-135 ppm

-

Pyrimidine carbons: δ 100-160 ppm

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

-

Molecular ion peaks at m/z 267 and 269 (M⁺ and M+2) with characteristic 1:1 isotope pattern due to bromine (⁷⁹Br and ⁸¹Br)

-

Fragment ions resulting from the loss of bromine (m/z 188)

-

Fragments corresponding to the pyrimidine-dione moiety

Biological Significance

Enzyme Inhibitory Activity

Structurally similar compounds have demonstrated enzyme inhibitory properties, particularly against metabolic enzymes:

"All the new compounds were assessed for their in vitro α-amylase and α-glucosidase enzyme inhibitory potential. The results of the assays revealed that all compounds showed different enzyme inhibition activities. The concentration required to inhibit enzyme activity is less in the case of α-glucosidases than for α-amylases, that is, the synthesized compounds are more potent in arresting α-glucosidase enzyme activity."

Structure-Activity Relationships

The bromophenyl substituent likely contributes significantly to the compound's biological profile:

-

The bromine atom introduces electronegativity and potential for halogen bonding interactions with biological targets

-

The meta position of bromine on the phenyl ring creates a specific electronic distribution that may enhance binding affinity to enzyme active sites

-

The direct attachment of the bromophenyl group to the pyrimidine ring (without an amino linker) would alter the compound's conformational flexibility compared to 5-[(3-bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione

| Structural Feature | Potential Impact on Activity |

|---|---|

| Pyrimidine-2,4-dione core | Hydrogen bonding capabilities, base for recognition by biological targets |

| 3-Bromophenyl substituent | Enhanced lipophilicity, halogen bonding, improved membrane permeability |

| Direct C-C linkage between rings | Reduced conformational flexibility, potentially improved metabolic stability |

Comparative Analysis

Comparison with Related Compounds

The following table compares 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione with structurally related compounds described in the literature:

Structural Modifications and Their Effects

Various modifications to the basic scaffold of 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione could potentially alter its biological profile:

-

Changing the position of the bromine atom (ortho, meta, para)

-

Replacing bromine with other halogens or functional groups

-

Introducing additional substituents on the pyrimidine ring

Research on related compounds suggests that such modifications can significantly impact both physical properties and biological activities, as evidenced by the range of activities observed in the series of compounds described in search result .

Research Applications

Synthetic Building Block

As a functionalized heterocyclic compound, 6-(3-bromophenyl)pyrimidine-2,4(1H,3H)-dione could serve as a valuable intermediate in the synthesis of more complex molecules:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume